1-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of aromatic rings, triazole, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one likely involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Thiophene Group: This step may involve a coupling reaction, such as Suzuki or Stille coupling.
Formation of the Ethanone Moiety: This can be synthesized through a Friedel-Crafts acylation reaction.
Final Assembly: The final step would involve linking the triazole-thiophene moiety with the ethanone group through a sulfanyl linkage.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of Lewis acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole and thiophene groups could play crucial roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
- 1-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Uniqueness
The unique combination of the triazole, thiophene, and ethanone moieties in 1-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H19N3O3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C18H19N3O3S2/c1-4-21-17(16-6-5-9-25-16)19-20-18(21)26-11-13(22)12-7-8-14(23-2)15(10-12)24-3/h5-10H,4,11H2,1-3H3 |
InChI Key |
VWDBZMQMLUXPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Origin of Product |
United States |
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